molecular formula C14H22N2O2 B6635453 N-(6-aminohexyl)-4-hydroxy-3-methylbenzamide

N-(6-aminohexyl)-4-hydroxy-3-methylbenzamide

Cat. No. B6635453
M. Wt: 250.34 g/mol
InChI Key: RLGSRLPUCKGLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-aminohexyl)-4-hydroxy-3-methylbenzamide, also known as AHMA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. AHMA belongs to the class of hydroxamic acid-based inhibitors, which have been shown to possess potent inhibitory activity against a range of enzymes, including histone deacetylases (HDACs), carbonic anhydrases (CAs), and matrix metalloproteinases (MMPs).

Mechanism of Action

N-(6-aminohexyl)-4-hydroxy-3-methylbenzamide exerts its biological effects by inhibiting the activity of various enzymes, including HDACs, CAs, and MMPs. HDACs are enzymes that play a critical role in regulating gene expression and cell proliferation, and their inhibition by N-(6-aminohexyl)-4-hydroxy-3-methylbenzamide leads to the induction of cell cycle arrest and apoptosis in cancer cells. CAs are enzymes that play a critical role in regulating pH homeostasis, and their inhibition by N-(6-aminohexyl)-4-hydroxy-3-methylbenzamide leads to the disruption of tumor microenvironment and the inhibition of tumor growth. MMPs are enzymes that play a critical role in tumor invasion and metastasis, and their inhibition by N-(6-aminohexyl)-4-hydroxy-3-methylbenzamide leads to the suppression of tumor metastasis.
Biochemical and Physiological Effects:
N-(6-aminohexyl)-4-hydroxy-3-methylbenzamide has been shown to possess a range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of tumor growth and metastasis, and the modulation of immune response and inflammation. In addition, N-(6-aminohexyl)-4-hydroxy-3-methylbenzamide has also been shown to possess neuroprotective effects by inhibiting oxidative stress and neuroinflammation.

Advantages and Limitations for Lab Experiments

N-(6-aminohexyl)-4-hydroxy-3-methylbenzamide possesses several advantages for lab experiments, including its simple synthesis method, high potency and selectivity, and low toxicity. However, N-(6-aminohexyl)-4-hydroxy-3-methylbenzamide also possesses several limitations, including its poor solubility in aqueous solutions, which limits its bioavailability and therapeutic efficacy.

Future Directions

There are several future directions for the research on N-(6-aminohexyl)-4-hydroxy-3-methylbenzamide, including the development of novel derivatives with improved pharmacokinetic properties and therapeutic efficacy, the elucidation of its mechanism of action in various diseases, and the evaluation of its potential in combination therapy with other anti-cancer agents. In addition, the development of N-(6-aminohexyl)-4-hydroxy-3-methylbenzamide-based imaging probes for the diagnosis and monitoring of cancer and neurodegenerative diseases is also a promising direction for future research.

Synthesis Methods

N-(6-aminohexyl)-4-hydroxy-3-methylbenzamide can be synthesized using a simple and efficient method that involves the reaction of 4-hydroxy-3-methylbenzoic acid with 6-aminohexanol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain pure N-(6-aminohexyl)-4-hydroxy-3-methylbenzamide.

Scientific Research Applications

N-(6-aminohexyl)-4-hydroxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, N-(6-aminohexyl)-4-hydroxy-3-methylbenzamide has been shown to possess potent anti-tumor activity by inhibiting HDACs, which are enzymes that play a critical role in regulating gene expression and cell proliferation. In addition, N-(6-aminohexyl)-4-hydroxy-3-methylbenzamide has also been shown to inhibit MMPs, which are enzymes that play a critical role in tumor invasion and metastasis.

properties

IUPAC Name

N-(6-aminohexyl)-4-hydroxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-11-10-12(6-7-13(11)17)14(18)16-9-5-3-2-4-8-15/h6-7,10,17H,2-5,8-9,15H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGSRLPUCKGLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCCCCCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-aminohexyl)-4-hydroxy-3-methylbenzamide

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